molecular formula C15H12N2O2 B2715888 (2E)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE CAS No. 389065-52-5

(2E)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE

Cat. No.: B2715888
CAS No.: 389065-52-5
M. Wt: 252.273
InChI Key: ZCCQTLNCBVGUPU-XYOKQWHBSA-N
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Description

(2E)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE is an organic compound featuring a furan ring substituted with a p-tolyl group and a cyanoacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the p-tolyl group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the cyanoacrylamide moiety: This step involves the reaction of the furan derivative with cyanoacetic acid and an appropriate amine under basic conditions to form the cyanoacrylamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acrylamides depending on the nucleophile used.

Scientific Research Applications

(2E)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Materials Science: The compound can be used in the synthesis of polymers with unique properties.

    Biological Studies: It is used as a probe to study enzyme-substrate interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit key enzymes involved in cell proliferation, leading to apoptosis. The cyano group can act as an electrophile, reacting with nucleophilic sites in proteins and DNA, thereby disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds also exhibit anticancer activity and share structural similarities with (2E)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE.

    2,3-Dihydrobenzofuranyl Compounds: These compounds have similar furan-based structures and are used in medicinal chemistry.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-2-4-11(5-3-10)14-7-6-13(19-14)8-12(9-16)15(17)18/h2-8H,1H3,(H2,17,18)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCQTLNCBVGUPU-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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